5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach includes the use of 1,3-dicarbonyl compounds and hydrazine derivatives, followed by halogenation to introduce the chlorine and iodine substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Dehalogenated pyrazole derivatives.
Scientific Research Applications
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine and iodine substituents can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways . The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodo-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group and an aldehyde functional group.
4-Iodo-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity . The combination of these substituents with the carboxylic acid group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C4H2ClIN2O2 |
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Molecular Weight |
272.43 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClIN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
BKDJGUGVGOHZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)I |
Origin of Product |
United States |
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